molecular formula C27H34N4O5 B2776513 Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252900-61-0

Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2776513
CAS No.: 1252900-61-0
M. Wt: 494.592
InChI Key: FFCKUQCCLKFRCF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C27H34N4O5 and its molecular weight is 494.592. The purity is usually 95%.
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Biological Activity

Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various research studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Tetrahydropyrimidine core : Contributing to its pharmacological properties.
  • Piperazine moiety : Known for its diverse biological activities.
  • Ethoxy and methoxy substituents : Potentially enhancing lipophilicity and biological interaction.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

Anticancer Activity

Studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects on several cancer cell lines.

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
MCF-7 (Breast Cancer)5.03.23 (Doxorubicin)
HCT116 (Colon Cancer)6.54.50 (Doxorubicin)

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological activities. Preliminary studies suggest that the compound may exhibit anxiolytic and antidepressant-like effects in animal models.

The biological activity of this compound may be attributed to:

  • Receptor Binding : Interaction with serotonin and dopamine receptors.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.
  • Membrane Disruption : The ability to disrupt bacterial membranes leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of tetrahydropyrimidine derivatives highlighted the effectiveness of the compound against resistant strains of bacteria. The results indicated a promising alternative for antibiotic development.

Case Study 2: Cancer Cell Line Testing

In a comparative study involving various tetrahydropyrimidine derivatives, this compound exhibited superior cytotoxicity against breast and colon cancer cell lines compared to standard chemotherapeutic agents.

Properties

IUPAC Name

ethyl 4-(4-ethoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O5/c1-4-35-21-11-9-19(10-12-21)25-24(26(32)36-5-2)23(28-27(33)29-25)18-30-13-15-31(16-14-30)20-7-6-8-22(17-20)34-3/h6-12,17,25H,4-5,13-16,18H2,1-3H3,(H2,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCKUQCCLKFRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC(=CC=C4)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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